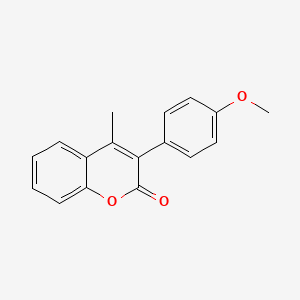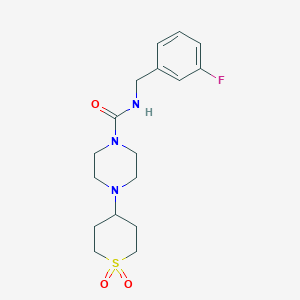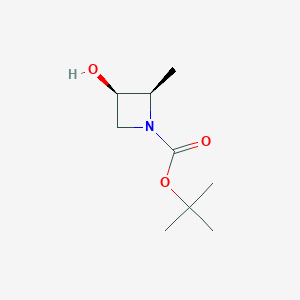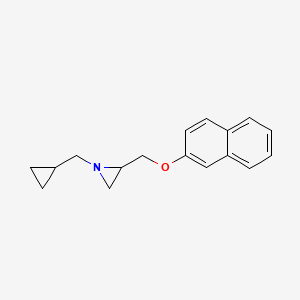
3-(4-Methoxyphenyl)-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-4-methylchromen-2-one, also known as Circumin, is a natural compound found in the rhizome of the plant Curcuma longa. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study focused on the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids, including compounds with 4-methoxyphenyl groups. These compounds were characterized using various spectroscopic techniques and quantum chemical insights, highlighting their geometric parameters, nonlinear optical properties, and molecular stability. This research provides foundational knowledge on the structural and electronic properties of such compounds, potentially relevant for materials science and pharmaceutical applications (Khalid et al., 2020).
Enzymatic Studies
Investigations into the active sites of esterases from Aspergillus niger utilized methyl esters of phenylalkanoic acids, including those with 4-methoxyphenyl groups. These studies help in understanding enzyme specificity and could inform the development of biocatalysts or the discovery of enzyme inhibitors with potential applications in agriculture and medicine (Kroon et al., 1997).
Novel Routes to Chromen-2-ones
Research on the synthesis of 3-methylchromen-2-ones, including derivatives of 3-(4-methoxyphenyl), explored novel synthetic routes that could be beneficial for the production of new organic compounds with potential applications in drug development and organic electronics (Janecki & Wąsek, 2004).
Metabolic Studies
A study on the metabolic conversion involving the 4-methoxyphenyl group in humans revealed insights into biochemical pathways that could have implications for understanding drug metabolism, detoxification processes, and the development of novel therapeutic agents (Smith & Bennett, 1958).
Catalytic Reductions for Drug Precursors
A publication detailed the enzymatic reduction of compounds with 4-methoxyphenyl groups to produce intermediates for cardiovascular drugs. This research might influence the synthesis of more efficient and environmentally friendly pharmaceutical manufacturing processes (Chen et al., 2021).
O-Methylation of Catechols
Studies on the O-methylation of epinephrine and other catechols have contributed to a deeper understanding of biochemical pathways, potentially impacting the development of treatments for diseases related to neurotransmitter imbalances (Axelrod & Tomchick, 1958).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives are known to inhibit the activation of certain proteins, thereby exerting their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of outcomes, depending on the specific biological activity of the compound.
Pharmacokinetics
A study on a similar compound suggests that these compounds meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that they may have good bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level, depending on its specific biological activity .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)-4-methylchromen-2-one is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies could examine any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(18)16(11)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMFLYCPLGOGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)




![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)